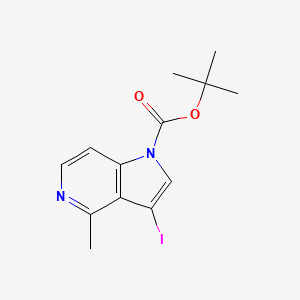
N-Boc-3-iodo-4-methyl-5-azaindole
Descripción general
Descripción
N-Boc-3-iodo-4-methyl-5-azaindole is a chemical compound that belongs to the class of azaindole derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a methyl group attached to the azaindole core. The molecular formula of this compound is C13H15IN2O2, and its molecular weight is 358.17 g/mol. This compound is of significant interest in medicinal chemistry and drug discovery due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Métodos De Preparación
The synthesis of N-Boc-3-iodo-4-methyl-5-azaindole typically involves metal-catalyzed cross-coupling reactions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions for this synthesis often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
N-Boc-3-iodo-4-methyl-5-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The azaindole core can undergo oxidation or reduction reactions, depending on the specific conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the aryl or vinyl boronic acid with the this compound .
Aplicaciones Científicas De Investigación
N-Boc-3-iodo-4-methyl-5-azaindole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Boc-3-iodo-4-methyl-5-azaindole is primarily related to its ability to interact with specific molecular targets, such as protein kinases. The compound can bind to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound being studied.
Comparación Con Compuestos Similares
N-Boc-3-iodo-4-methyl-5-azaindole can be compared with other similar compounds, such as:
3-Iodo-5-azaindole: This compound lacks the Boc protecting group and the methyl substituent, making it less sterically hindered and potentially more reactive in certain chemical reactions.
N-Boc-3-iodo-4-azaindole: This compound lacks the methyl substituent, which can affect its biological activity and chemical reactivity.
N-Boc-3-bromo-4-methyl-5-azaindole: This compound has a bromine atom instead of an iodine atom, which can influence its reactivity in substitution and coupling reactions.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique biological activities and reactivity profiles compared to other azaindole derivatives .
Propiedades
IUPAC Name |
tert-butyl 3-iodo-4-methylpyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8-11-9(14)7-16(10(11)5-6-15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOECLZCHWGFUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















